molecular formula C22H25IN4O2S B4134947 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide

2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4134947
M. Wt: 536.4 g/mol
InChI Key: ORZIMNVWKOJAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for drug development.

Scientific Research Applications

2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated as a potential anticancer agent due to its ability to inhibit certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in various cellular processes, including DNA repair and telomere maintenance. Inhibition of these enzymes can lead to cell death in cancer cells and other diseased cells.
Biochemical and Physiological Effects
Studies have shown that 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide has potent biochemical and physiological effects. This compound has been shown to induce cell death in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its potency and specificity for certain enzymes. This compound can be used to selectively inhibit PARP and tankyrase, allowing for the study of their specific roles in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells in lab experiments.

Future Directions

There are several future directions for the study of 2-iodo-N-({[2-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and specific inhibitors of PARP and tankyrase. Additionally, this compound could be further studied for its potential applications in treating other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to better understand the potential toxicity of this compound and its effects on normal cells.

properties

IUPAC Name

2-iodo-N-[[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25IN4O2S/c1-15(2)21(29)27-13-11-26(12-14-27)19-10-6-5-9-18(19)24-22(30)25-20(28)16-7-3-4-8-17(16)23/h3-10,15H,11-14H2,1-2H3,(H2,24,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZIMNVWKOJAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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